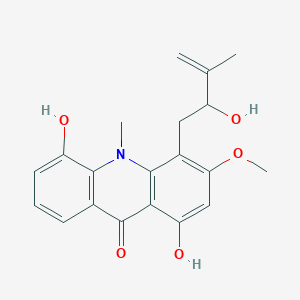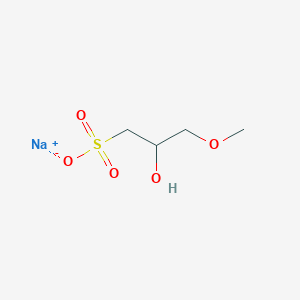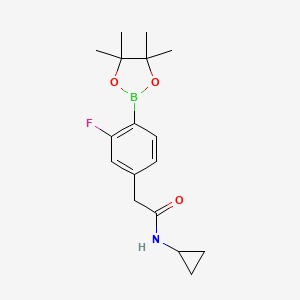
Methindethyrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methindethyrium is a chemical compound with the molecular formula C22H31N3.2Cl. It is an un-symmetrical bis-quaternary ammonium salt, known for its use in various scientific and industrial applications . The compound is characterized by its unique structure, which includes a pyridinium moiety and an indole derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methindethyrium can be synthesized through a multi-step process involving the reaction of pyridinium and indole derivatives. The synthetic route typically involves:
Formation of Pyridinium Intermediate: The reaction of pyridine with an alkylating agent to form a pyridinium salt.
Indole Derivative Addition: The addition of an indole derivative to the pyridinium salt under controlled conditions.
Quaternization: The final step involves quaternization with a suitable alkylating agent to form the bis-quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Utilizing batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the quaternization step to enhance yield and purity.
Purification: The final product is purified using crystallization and filtration techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methindethyrium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or thiols in polar solvents.
Major Products
Oxidation: Formation of oxidized pyridinium and indole derivatives.
Reduction: Reduced forms of the pyridinium and indole moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methindethyrium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a tool in molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Methindethyrium exerts its effects through interactions with cellular membranes and proteins. The compound targets specific molecular pathways, including:
Membrane Disruption: The bis-quaternary ammonium structure allows it to interact with and disrupt cellular membranes.
Protein Binding: this compound can bind to proteins, affecting their function and activity.
Signal Transduction: The compound influences signal transduction pathways, leading to various cellular responses
Comparaison Avec Des Composés Similaires
Methindethyrium is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Pyridinium Salts: Share the pyridinium moiety but lack the indole derivative.
Indole Derivatives: Contain the indole structure but do not have the bis-quaternary ammonium group.
Quaternary Ammonium Compounds: Have quaternary ammonium groups but differ in their overall structure and reactivity .
This compound stands out due to its combined pyridinium and indole structures, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
3426-58-2 |
|---|---|
Formule moléculaire |
C22H31Cl2N3 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
trimethyl-[3-[4-[2-(1-methylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium;dichloride |
InChI |
InChI=1S/C22H31N3.2ClH/c1-23-18-20(21-8-5-6-9-22(21)23)11-10-19-12-15-24(16-13-19)14-7-17-25(2,3)4;;/h5-6,8-9,12-13,15-16,18H,7,10-11,14,17H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
OCGHTXCFNFYSEY-UHFFFAOYSA-L |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CCC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)



![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)






